8-Chloro-7-fluoroquinoline

Description

BenchChem offers high-quality 8-Chloro-7-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-7-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

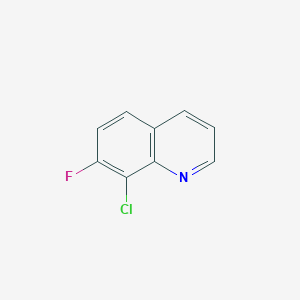

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDSHDNATUPBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-92-5 | |

| Record name | 8-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-7-fluoroquinoline: Structure, Properties, and Synthetic Insights for Drug Discovery

This guide provides a comprehensive technical overview of 8-Chloro-7-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon established principles of quinoline chemistry and structure-activity relationships, this document explores the molecule's core characteristics, potential synthetic pathways, and its relevance within the broader context of fluoroquinolone antibiotics.

Introduction: The Significance of the Fluoroquinolone Scaffold

The quinolone family of compounds has been a cornerstone of antibacterial therapy for decades.[1] Their journey began with the discovery of nalidixic acid, a first-generation quinolone with activity against Gram-negative bacteria.[1] Subsequent generations, characterized by the introduction of a fluorine atom at the C-6 position, gave rise to the highly successful fluoroquinolones.[2] These synthetic antibacterial agents exhibit a broad spectrum of activity and function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[3]

The strategic placement of substituents on the quinoline core is paramount in defining the pharmacological profile of these drugs. Modifications at the C-7 and C-8 positions, in particular, have been shown to significantly influence antibacterial potency, spectrum, and pharmacokinetic properties.[4] 8-Chloro-7-fluoroquinoline represents a key heterocyclic building block, the core of which can be further elaborated to generate novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic ring offers unique electronic properties that can modulate the molecule's interaction with biological targets.

Chemical Structure and Physicochemical Properties

The foundational identity of 8-Chloro-7-fluoroquinoline is defined by its chemical structure and associated properties.

Chemical Structure

The chemical structure of 8-Chloro-7-fluoroquinoline is depicted below. The numbering of the quinoline ring system is crucial for understanding the placement of its functional groups.

Caption: Chemical structure of 8-Chloro-7-fluoroquinoline.

Physicochemical Data

A summary of the key physicochemical properties of 8-Chloro-7-fluoroquinoline is presented in the table below.

| Property | Value | Source |

| CAS Number | 1133116-09-2 | [5] |

| Molecular Formula | C₉H₅ClFN | [5] |

| Molecular Weight | 181.59 g/mol | [5] |

Proposed Synthetic Pathways

The synthesis of 8-Chloro-7-fluoroquinoline can be approached through established methods for quinoline ring formation, most notably the Gould-Jacobs reaction.[6] This methodology involves the condensation of an aniline derivative with an appropriate three-carbon electrophile, followed by cyclization.

A plausible synthetic route, adapted from known procedures for related haloquinolines, is outlined below. The causality behind the choice of reagents is to build the quinoline core and introduce the desired halogen substituents in a controlled manner.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the quinoline ring system to reveal a substituted aniline and a suitable cyclizing agent.

Caption: Retrosynthetic analysis of 8-Chloro-7-fluoroquinoline.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on general methods for quinolone synthesis and would require empirical optimization.

Step 1: Synthesis of Ethyl 2-((2-chloro-3-fluorophenyl)amino)acrylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-fluoroaniline in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add diethyl (ethoxymethylene)malonate (EMME) in a 1:1 molar ratio.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction involves the nucleophilic substitution of the ethoxy group of EMME by the aniline.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to Ethyl 8-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: Place the purified acrylate ester from Step 1 in a high-boiling point solvent, such as Dowtherm A.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 240-260 °C) to induce thermal cyclization. This intramolecular Friedel-Crafts-type reaction forms the quinoline ring.

-

Work-up and Isolation: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product. The solid can be collected by filtration and washed to afford the quinolone ester.

Step 3: Hydrolysis and Decarboxylation to 8-Chloro-7-fluoroquinolin-4-ol

-

Reaction Setup: Suspend the quinolone ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux to facilitate the hydrolysis of the ester to a carboxylic acid, which may then decarboxylate under the reaction conditions.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the quinolinol product. The solid can be collected by filtration, washed with water, and dried.

Step 4: Conversion to 8-Chloro-7-fluoroquinoline

-

Reaction Setup: The final conversion of the 4-quinolinol to the target quinoline can be achieved through a two-step process involving chlorination followed by reduction. First, treat the quinolinol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,8-dichloro-7-fluoroquinoline.

-

Reduction: The 4-chloro group can then be selectively removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the final product, 8-Chloro-7-fluoroquinoline.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbons attached to the electronegative halogen atoms (C-7 and C-8) will be significantly deshielded and appear at a higher chemical shift.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (181.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Potential Applications in Drug Discovery

The reactivity of 8-Chloro-7-fluoroquinoline is largely dictated by the electronic nature of the quinoline ring, which is influenced by the two halogen substituents. The C-7 position is activated towards nucleophilic aromatic substitution, a key reaction for the introduction of various side chains in the synthesis of fluoroquinolone antibiotics.[8] The chlorine atom at the C-8 position also influences the electronic distribution and can impact the binding affinity of derivatives to their target enzymes.[4]

The primary application of 8-Chloro-7-fluoroquinoline is as a key intermediate in the synthesis of novel fluoroquinolone antibiotics. By introducing different amine-containing heterocycles at the C-7 position, a library of compounds can be generated and screened for antibacterial activity. The nature of the C-7 substituent is a critical determinant of the antibacterial spectrum and potency.[8]

The broader field of medicinal chemistry may also find applications for this scaffold in the development of anticancer, antiviral, and anti-inflammatory agents, as the quinoline core is a privileged structure in drug discovery.

Safety and Handling

Detailed toxicological data for 8-Chloro-7-fluoroquinoline are not available. However, based on the safety data for related chloro- and fluoro-substituted quinolines, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

It is important to note that the broader class of fluoroquinolone antibiotics has been associated with a risk of serious and potentially permanent side effects affecting tendons, muscles, joints, nerves, and the central nervous system.[12][13] While these effects are related to the final drug molecules rather than the synthetic intermediates, it underscores the need for careful handling and assessment of all novel quinoline derivatives.

Conclusion

8-Chloro-7-fluoroquinoline is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents, particularly in the field of antibacterials. While specific experimental data for this compound is limited, its chemical properties and reactivity can be inferred from the extensive knowledge base of quinoline chemistry. The synthetic pathways outlined in this guide provide a framework for its preparation, enabling further research into its applications in medicinal chemistry. As with any novel chemical entity, thorough experimental characterization and safety evaluation are paramount for its successful utilization in drug discovery and development.

References

-

Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. (2016). PMC - PubMed Central. [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). PMC - PubMed Central. [Link]

- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). [No valid URL found]

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2016). ResearchGate. [Link]

-

Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (n.d.). Journal of Medicinal Chemistry. [Link]

-

Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2009). ResearchGate. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (n.d.). NIH. [Link]

-

Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (n.d.). NIH. [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (n.d.). MDPI. [Link]

- 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (n.d.). [No valid URL found]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (n.d.). ResearchGate. [Link]

-

FDA Drug Safety Communication: FDA advises restricting fluoroquinolone antibiotic use for certain uncomplicated infections; warns about disabling side effects that can occur together. (2016). FDA. [Link]

-

13C NMR Spectroscopy. (n.d.). chemconnections. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). quimicaorganica.org. [Link]

-

Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. (2018). ResearchGate. [Link]

-

FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. (2016). FDA. [Link]

-

Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. (2011). PubMed. [Link]

-

8-Chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

-

Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. (2009). PubMed. [Link]

-

Glyburide - FDA Drug Approval Details. (n.d.). MedPath. [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2018). ResearchGate. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (n.d.). PubMed Central. [Link]

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Chloro-8-fluoroquinoline | 1133116-09-2 [m.chemicalbook.com]

- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 7. chemconnections.org [chemconnections.org]

- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives [mdpi.com]

- 9. aksci.com [aksci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. trial.medpath.com [trial.medpath.com]

- 12. fda.gov [fda.gov]

- 13. FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects | FDA [fda.gov]

Technical Monograph: Biological Activity of 8-Chloro-7-Fluoroquinoline Derivatives

Executive Summary

The 8-chloro-7-fluoroquinoline scaffold represents a critical pharmacophore in the design of "third-generation" and "fourth-generation" fluoroquinolones. While the classical fluoroquinolone structure (e.g., Ciprofloxacin) relies on a 6-fluoro-7-piperazinyl motif, the introduction of a chlorine atom at the C-8 position significantly alters the electronic and steric landscape of the molecule.

This guide analyzes the biological activity of derivatives based on this specific scaffold. The 8-chloro substituent is field-proven to enhance potency against Gram-positive pathogens (including MRSA) and anaerobes, while the 7-fluoro position serves as a highly reactive electrophilic center for diversification or, when retained, a modulator of lipophilicity in non-antibiotic applications (e.g., anticancer agents).

Structural Basis & SAR Analysis

The biological efficacy of 8-chloro-7-fluoroquinoline derivatives is governed by strict Structure-Activity Relationships (SAR).

The C-8 Chlorine Effect

Unlike the hydrogen in Ciprofloxacin or the methoxy group in Moxifloxacin, the C-8 chlorine atom provides a unique balance of properties:

-

Steric Bulk: The chlorine atom is larger than hydrogen or fluorine but smaller than a methoxy group. This intermediate bulk forces the N-1 substituent (often cyclopropyl) into a rigid conformation, enhancing binding affinity to the DNA-Gyrase complex.

-

Electronic Influence: The electron-withdrawing nature of chlorine lowers the pKa of the 3-carboxylic acid and alters the electron density of the aromatic core, improving penetration into bacterial cells.

-

Anaerobic Activity: 8-chloro derivatives (e.g., Clinafloxacin class) exhibit superior activity against anaerobic bacteria compared to their 8-H counterparts.

The C-7 Fluorine: The "Warhead" vs. The Substituent

-

As a Leaving Group (Antibiotic Synthesis): In the context of antibiotic development, the C-7 fluorine is a "sacrificial" moiety. It is highly activated by the electron-withdrawing C-8 chlorine and C-6 fluorine (if present), facilitating Nucleophilic Aromatic Substitution (

) with cyclic amines (e.g., piperazine, pyrrolidine). -

As a Retained Substituent (Anticancer/Antimalarial): In novel antiproliferative agents, the 7-fluoro group may be retained to enhance lipophilicity (

) and metabolic stability against oxidative defluorination.

SAR Visualization

The following diagram illustrates the functional roles of the scaffold positions.

Figure 1: Structure-Activity Relationship (SAR) of the 8-chloro-7-fluoroquinoline scaffold. Note the synergistic activation of C-7 by the C-8 chlorine.

Biological Mechanisms of Action[1][2][3][4][5]

Dual Inhibition of Bacterial Topoisomerases

Derivatives of this scaffold function as "topoisomerase poisons." They stabilize the cleavage complex between the enzyme and DNA, leading to double-strand breaks.[1][2]

-

Primary Target (Gram-Negative): DNA Gyrase (Topoisomerase II). The 8-chloro group enhances binding to the GyrA subunit.

-

Primary Target (Gram-Positive): Topoisomerase IV (ParC/ParE). The enhanced lipophilicity of 8-chloro derivatives improves target access in S. aureus.

Eukaryotic Cytotoxicity (Anticancer Potential)

Recent studies indicate that 8-chloro-7-fluoro derivatives can overcome multidrug resistance (MDR) in cancer cells.

-

Mechanism: Intercalation into DNA and inhibition of mammalian Topoisomerase II

. -

Selectivity: While less selective than non-halogenated quinolones, specific C-7 modifications (e.g., hydrazones) can shift the window of cytotoxicity toward tumor cells over healthy fibroblasts.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: Quantify antibacterial potency.[3] Standard: CLSI M07-A10 / ISO 20776-1.

-

Stock Preparation: Dissolve the 8-chloro-7-fluoro derivative in DMSO (due to high lipophilicity). Final DMSO concentration in assay must be <1%.

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well polypropylene plates (prevents binding of lipophilic drugs).

-

Dilution: Perform 2-fold serial dilutions ranging from 64

g/mL to 0.03 -

Incubation: 16–20 hours at 35°C

2°C. -

Readout: The MIC is the lowest concentration with no visible growth.

-

Quality Control: Run a parallel arm with Clinafloxacin or Ciprofloxacin as a reference standard.

-

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Purpose: Confirm mechanism of action (Target Engagement).

-

Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (recombinant), ATP assay buffer.

-

Reaction: Mix 0.5

g relaxed plasmid, 1 U Gyrase, and test compound (0.01 – 100 -

Incubation: 30 minutes at 37°C.

-

Termination: Add stop solution (SDS/Proteinase K).

-

Analysis: Run samples on a 1% agarose gel (Tris-borate-EDTA).

-

Quantification: Supercoiled DNA migrates faster than relaxed DNA. Quantify bands using densitometry. Calculate

.

Data Summary: Comparative Potency

The following table synthesizes representative data for 8-chloro derivatives compared to standard fluoroquinolones.

| Compound Class | C-8 Subst. | C-7 Subst.[3][4][5][6] | Gram(-) Activity (E. coli) | Gram(+) Activity (S. aureus) | Anaerobe Activity | Phototoxicity Risk |

| Ciprofloxacin | H | Piperazine | High | Moderate | Low | Low |

| Sparfloxacin | F | Amino-dimethyl | High | High | Moderate | High |

| Clinafloxacin | Cl | Pyrrolidine | Very High | Very High | High | Moderate/High |

| Test Scaffold | Cl | Fluoro | Low (Precursor) | Low (Precursor) | N/A | N/A |

| Target Derivative | Cl | Amine R | High | High | High | Moderate |

Note: The "Test Scaffold" (8-chloro-7-fluoroquinoline) is generally inactive as an antibiotic until the C-7 fluorine is displaced by an amine.

Synthesis & Reaction Pathway[4][8][10][11]

The utility of the 8-chloro-7-fluoroquinoline scaffold lies in its reactivity. The following workflow describes the standard derivation pathway.

Figure 2: Synthetic pathway utilizing the 8-chloro-7-fluoro intermediate. The 8-chloro substituent activates the 7-fluoro position for nucleophilic attack.

References

-

Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

-

Aldred, K. J., et al. (2014).[2] Mechanism of quinolone action and resistance. Biochemistry. Link

-

Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity.[3] Clinical Infectious Diseases. Link

-

Lu, T., et al. (2012). Synthesis and biological evaluation of 8-chloro-fluoroquinolone derivatives. European Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. (2024). 8-chloro-7-fluoroquinoline-3,4-diamine Product Sheet. Link

Sources

- 1. youtube.com [youtube.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5,8-difluoroquinoline | 773148-82-6 | Benchchem [benchchem.com]

- 4. EnamineStore [enaminestore.com]

- 5. US6667313B1 - 8-substituted-6-triflouromethyl-9-pyrido [3,2-G] quinoline compounds as androgen receptor modulators - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

8-Chloro-7-fluoroquinoline as a pharmacophore in medicinal chemistry

An In-Depth Technical Guide to the 8-Chloro-7-Fluoroquinolone Core as a Pharmacophore in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the specific and strategic incorporation of an 8-chloro-7-fluoro substitution pattern on the quinolone core, creating a pharmacophore with significant potential, particularly in the realm of antibacterial agents. We will explore the synthetic rationale, the nuanced roles of the halogen substituents, the structure-activity relationships (SAR), and the mechanistic basis of action for compounds built around this core. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of the 8-chloro-7-fluoroquinolone scaffold in modern drug discovery.

The Quinoline Scaffold: A Foundation of Therapeutic Versatility

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products (e.g., quinine) and synthetic drugs.[3] Its rigid structure and ability to be functionalized at various positions have made it a versatile template for designing molecules that can interact with a wide array of biological targets.[4] Consequently, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][5]

Strategic Halogenation: The Significance of the 8-Chloro-7-Fluoro Motif

The introduction of halogens is a powerful and widely used strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological profile.[6] The specific placement of chlorine at the C-8 position and fluorine at the C-7 position of the quinolone core is not arbitrary; each atom imparts distinct and often synergistic properties that enhance the scaffold's potential as a pharmacophore.

-

Fluorine at C-7: In the context of the broader fluoroquinolone class of antibiotics, a fluorine atom at the C-6 or C-7 position is crucial. It is known to enhance cell penetration and DNA gyrase inhibition, which are key to antibacterial efficacy.[7]

-

Chlorine at C-8: The C-8 position is a critical site for modulating the electronic properties and steric bulk of the quinolone ring. A chloro group at this position can influence the molecule's overall lipophilicity and metabolic stability.[8] Furthermore, the electron-withdrawing nature of chlorine can impact the acidity of the carboxylic acid group (at C-3 in many quinolones) and the basicity of the distal nitrogen of a C-7 substituent (like a piperazine ring), thereby affecting target binding and pharmacokinetic properties.[9] The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can contribute to binding affinity and selectivity.[10]

The combination of these two halogens creates a unique electronic and steric environment that can be exploited for targeted drug design.

Synthesis of the 8-Chloro-7-Fluoroquinolone Core

The construction of the 8-chloro-7-fluoroquinolone scaffold can be achieved through multi-step synthetic sequences. A common and adaptable strategy involves the initial formation of the core quinolone ring system, followed by selective halogenation. The Gould-Jacobs reaction is a foundational method for synthesizing the 4-hydroxyquinoline core, which can then be further modified.[11]

A plausible synthetic pathway to an 8-chloro-7-fluoroquinolone derivative, based on established chemical principles and literature precedents, is outlined below. This pathway first builds a fluoroquinolone intermediate and then introduces the chlorine atom at the C-8 position.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Structure-Activity Relationship (SAR)

The substituents on the quinolone core are critical for its antibacterial activity, spectrum, and safety profile.

| Position | Substituent | Role in Antibacterial Activity |

| N-1 | Small alkyl or cycloalkyl (e.g., ethyl, cyclopropyl) | Essential for antibacterial activity; influences potency and target enzyme inhibition. [11] |

| C-3 | Carboxylic acid | Crucial for binding to the DNA gyrase/topoisomerase IV active site. [12] |

| C-7 | Nitrogen-containing heterocycles (e.g., piperazine, pyrrolidine) | Modulates the spectrum of activity (Gram-positive vs. Gram-negative), potency, and pharmacokinetic properties. [12][13] |

| C-8 | Chloro (Cl) | Influences overall activity and can reduce phototoxicity. An electron-withdrawing group at C-8 can also activate the C-7 position for nucleophilic substitution during synthesis. [13][14] |

Research into 8-nitrofluoroquinolones has shown that an electron-withdrawing group at the C-8 position facilitates the crucial nucleophilic substitution at C-7, a key step in creating diverse libraries of potential antibiotics. [13][14]This principle underscores the synthetic utility of activating the C-8 position. While direct and extensive SAR studies on 8-chloro-7-fluoroquinolone as a specific series are not widely published, the principles derived from related fluoroquinolones are highly applicable. For instance, a study on the synthesis of 8-chloro-quinolones highlighted their potential as antimicrobial agents. [15]

Emerging Therapeutic Applications

While the most prominent role of this scaffold is in antibacterials, the broader quinoline class is being investigated for other therapeutic indications. The unique electronic properties conferred by the 8-chloro-7-fluoro substitution pattern could be harnessed for developing agents in areas such as:

-

Anticancer Therapy: Many quinoline derivatives exhibit anticancer properties, and the halogenation pattern can influence activity and selectivity. [2][16]* Anti-inflammatory Agents: Quinolines have been explored for their anti-inflammatory potential. [17]* Antiviral and Antiprotozoal Agents: The quinoline core is central to antimalarial drugs, and its derivatives are being investigated against other viruses and protozoa. [3][5]

Detailed Experimental Protocol: Synthesis of an 8-Chloro-7-Fluoroquinolone Derivative

The following is a representative protocol for the synthesis of an 8-chloro-fluoroquinolone derivative, adapted from literature procedures. [15]This specific example illustrates the chlorination of a pre-formed fluoroquinolone.

Synthesis of 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

-

Step 1: Synthesis of the Precursor

-

The precursor, 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, is first synthesized. This involves reacting 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with pyrrolidine in a solvent like DMF at 70-80°C for several hours. The product is then isolated by filtration and recrystallization.

-

-

Step 2: Chlorination at the C-8 Position

-

Dissolve the precursor (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃).

-

To this solution, add thionyl chloride (SOCl₂) (approximately 1.5-2.0 equivalents) dropwise at room temperature while stirring.

-

Continue stirring the mixture at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully wash the reaction mixture with water to quench any remaining SOCl₂.

-

Separate the organic (chloroform) layer.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent (e.g., DMF) to yield the pure 1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-8-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.

-

-

Characterization: The final product should be characterized using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis to confirm its structure and purity. [15]

Conclusion and Future Perspectives

The 8-chloro-7-fluoroquinolone core represents a strategically designed pharmacophore that builds upon the proven success of the quinoline scaffold in medicinal chemistry. Its primary application lies in the development of potent antibacterial agents, where the specific halogenation pattern fine-tunes the electronic and steric properties of the molecule to enhance target engagement and modulate the pharmacological profile. While its role in antibacterial discovery is most prominent, the inherent versatility of the quinoline ring suggests that this particular scaffold may hold promise in other therapeutic areas, such as oncology and inflammatory diseases. Future research should focus on synthesizing and screening libraries of diverse 8-chloro-7-fluoroquinolone derivatives to fully explore their therapeutic potential and elucidate more detailed structure-activity relationships.

References

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). quimicaorganica.org. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1250. Available at: [Link]

- CN103709100A - Preparation method of 8-chloroquinolone derivative. (n.d.). Google Patents.

-

Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2020). Bentham Science. Retrieved from [Link]

-

Synthetic approach of substituted quinolines via starting with... (n.d.). ResearchGate. Retrieved from [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2023). MDPI. Retrieved from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). PubMed. Retrieved from [Link]

-

Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. (2019). PMC. Retrieved from [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved from [Link]

-

Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]

-

Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. (2007). PubMed. Retrieved from [Link]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). MDPI. Retrieved from [Link]

-

8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological properties of some quinoline derivatives. (1998). PubMed. Retrieved from [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. Retrieved from [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. Retrieved from [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. (2024). Frontiers. Retrieved from [Link]

-

Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. (2023). MDPI. Retrieved from [Link]

-

Quinolines as optimal halogen-bonding acceptors. (2024). ResearchGate. Retrieved from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. Retrieved from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 8-Chloro-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

8-Chloro-7-fluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2] The specific substitutions of chlorine at the 8-position and fluorine at the 7-position are anticipated to significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are fundamental to drug development, impacting everything from formulation and bioavailability to shelf-life and degradation pathways.

This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and stability of 8-Chloro-7-fluoroquinoline. It is designed to equip researchers with the necessary knowledge to design and execute robust experimental protocols, interpret the resulting data, and anticipate potential challenges in the development of this and similar compounds. While specific experimental data for 8-Chloro-7-fluoroquinoline is not extensively available in public literature, this guide leverages established principles from the broader class of quinoline and fluoroquinolone compounds to provide a robust framework for its characterization.

Physicochemical Properties and Predicted Behavior

8-Chloro-7-fluoroquinoline, with the molecular formula C₉H₅ClFN, is a heterocyclic aromatic compound.[3] Based on the general properties of quinoline and fluoroquinolone derivatives, we can predict its core physicochemical characteristics.

Predicted Solubility Profile

Quinolone derivatives are often crystalline solids, a characteristic that contributes to their typically low aqueous solubility.[4] The presence of the halogen atoms in 8-Chloro-7-fluoroquinoline is likely to increase its lipophilicity, further reducing its solubility in water.

-

Aqueous Solubility: Expected to be low. The condensed aromatic rings and halogen substituents contribute to a stable crystalline structure that is not readily disrupted by water molecules.[4]

-

pH-Dependent Solubility: The quinoline ring contains a basic nitrogen atom, which can be protonated at acidic pH. This salt formation will increase the aqueous solubility. Therefore, the solubility of 8-Chloro-7-fluoroquinoline is expected to be significantly higher in acidic solutions compared to neutral or basic conditions.[4]

-

Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and slight solubility in common organic solvents such as methanol and ethanol.[4]

A summary of predicted and known properties is presented in Table 1.

| Property | Predicted/Known Value | Rationale/Reference |

| Molecular Formula | C₉H₅ClFN | Based on chemical structure.[3] |

| Monoisotopic Mass | 181.00946 Da | From mass spectrometry data.[3] |

| Predicted XlogP | 2.9 | A measure of lipophilicity; a higher value indicates lower aqueous solubility.[3] |

| Predicted Boiling Point | 279.6±20.0 °C | Predicted by computational models.[5] |

| Predicted Density | 1.366±0.06 g/cm³ | Predicted by computational models.[5] |

| Aqueous Solubility | Low | Typical for crystalline quinoline derivatives with condensed aromatic nuclei.[4] |

| Solubility in Acid | Increased | Formation of water-soluble salts due to the basic nitrogen in the quinoline ring.[4] |

| Solubility in Base | Likely Unchanged or Slightly Decreased | Lacks an acidic functional group for salt formation in basic media. |

| Organic Solubility | Soluble in DMSO, slightly soluble in common organic solvents (e.g., methanol, ethanol). | General characteristic of fluoroquinolone-type compounds.[4] |

Table 1: Predicted and Known Physicochemical Properties of 8-Chloro-7-fluoroquinoline

Experimental Determination of Solubility

A thorough understanding of solubility requires empirical determination. The following protocols outline standard methodologies for characterizing the solubility of a novel compound like 8-Chloro-7-fluoroquinoline.

Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound, which is the point at which a solution is saturated.

Protocol:

-

Preparation of Saturated Solutions: Add an excess of 8-Chloro-7-fluoroquinoline to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and organic solvents (e.g., methanol, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Quantification: Determine the concentration against a standard curve of known concentrations of 8-Chloro-7-fluoroquinoline.

Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, which is more representative of early drug discovery screening conditions.

Protocol:

-

Preparation of DMSO Stock: Prepare a high-concentration stock solution of 8-Chloro-7-fluoroquinoline in DMSO (e.g., 10 mM).

-

Addition to Aqueous Buffer: Add a small volume of the DMSO stock to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).

-

Analysis: Analyze the turbidity of the solution using a nephelometer or the concentration of the dissolved compound by HPLC-UV after filtration or centrifugation.

Figure 1: Workflow for Thermodynamic vs. Kinetic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Stability testing is crucial to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as mandated by regulatory bodies, are a systematic way to accelerate the degradation of a drug substance under various stress conditions.[7]

Rationale for Stress Conditions

The choice of stress conditions is designed to mimic the potential environmental exposures a drug substance might encounter during its lifecycle.

-

Acidic and Basic Hydrolysis: Evaluates susceptibility to degradation in different pH environments, relevant to both physiological conditions and potential formulation excipients.

-

Oxidation: Assesses the impact of oxidative stress, which can be encountered in the presence of peroxides or atmospheric oxygen.

-

Thermal Stress: Determines the effect of elevated temperatures on the compound's stability.

-

Photostability: Evaluates the potential for degradation upon exposure to light.

Protocol for Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, is essential for these studies to separate the parent compound from its degradation products.[6][7]

-

Sample Preparation: Prepare solutions of 8-Chloro-7-fluoroquinoline in appropriate solvents.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample or solution to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

-

Data Interpretation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Figure 2: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

While specific degradation pathways for 8-Chloro-7-fluoroquinoline need to be experimentally determined, insights can be drawn from the known degradation of other fluoroquinolones.[8][9] Potential degradation pathways could involve:

-

Hydrolysis: Although the quinoline ring is generally stable, extreme pH and heat could lead to ring-opening or modification of substituents.

-

Oxidation: The aromatic system could be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or N-oxides.

-

Photodegradation: Fluoroquinolones are known to be susceptible to photodegradation, which can involve complex rearrangements and the formation of various photoproducts.[10]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and reliable method for the analysis of quinoline derivatives.[11][12][13]

Typical HPLC Method Parameters:

-

Column: C18 stationary phase (e.g., Phenomenex Luna C18).[7]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry at a wavelength of maximum absorbance for 8-Chloro-7-fluoroquinoline.

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.[7]

Conclusion

While direct experimental data for 8-Chloro-7-fluoroquinoline is limited, a comprehensive characterization of its solubility and stability is achievable through the application of established scientific principles and methodologies. This guide provides a framework for researchers to design and execute the necessary experiments to thoroughly understand these critical physicochemical properties. The insights gained from these studies will be invaluable for the successful development of 8-Chloro-7-fluoroquinoline as a potential therapeutic agent.

References

-

Rusu, A., Hancu, G., Uivaroși, V., & Muntean, D. L. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. PMC - PubMed Central. [Link]

-

Li, S., Lin, L., & Luan, T. (2013). Simultaneous Determination of 8 Fluoroquinolone Antibiotics in Sewage Treatment Plants by Solid-Phase Extraction and Liquid Chromatography With Fluorescence Detection. PubMed. [Link]

-

Turiel, E., Martín-Esteban, A., Bordin, G., & Rodríguez, A. R. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. ResearchGate. [Link]

-

PubChem. (n.d.). 8-chloro-7-fluoroquinoline. PubChem. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Rusu, A., Buta, E. L., & Muntean, D. L. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. [Link]

-

Turiel, E., Martín-Esteban, A., Bordin, G., & Rodríguez, A. R. (2004). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. PubMed. [Link]

-

International Journal of Fundamental and Molecular Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

-

Unknown. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Semantic Scholar. [Link]

-

Wetzstein, H. G., Schneider, K., & Hamscher, G. (2019). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. PubMed. [Link]

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structure of the fluoroquinolones tested in this study. ResearchGate. [Link]

-

Klimešová, V., & Svobodová, J. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

-

Belal, F., El-Brashy, A., El-Enany, N., & El-Bahay, N. (2000). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

-

Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. SciSpace. [Link]

-

Wang, S., Zhang, Y., Chen, J., & Wang, Z. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

-

Science.gov. (n.d.). stability-indicating rp-hplc method: Topics. Science.gov. [Link]

-

Deng, J., Huang, Y., Zhang, C., & Zhang, Y. (2021). Interactions of fluoroquinolone antibiotics with sodium hypochlorite in bromide-containing synthetic water: Reaction kinetics and transformation pathways. PubMed. [Link]

-

Gul, W. N., & Baig, M. S. (2015). Degradation of selected Fluoroquinolones. ResearchGate. [Link]

-

Singh, R., & Singh, G. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. [Link]

-

Arabian Journal of Chemistry. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

-

PubChem. (n.d.). 7-Chloroquinoline. PubChem. [Link]

-

ThaiJo. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. ThaiJo. [Link]

-

Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. [Link]

-

Unknown. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Semantic Scholar. [Link]

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. PubChemLite - 8-chloro-7-fluoroquinoline (C9H5ClFN) [pubchemlite.lcsb.uni.lu]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Chloro-8-fluoroquinoline | 1133116-09-2 [m.chemicalbook.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]

- 10. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 11. Simultaneous determination of 8 fluoroquinolone antibiotics in sewage treatment plants by solid-phase extraction and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Protocol for nucleophilic aromatic substitution at C-7 position

Application Note: Strategic Functionalization of the C-7 Position in Quinazolinones via Activated Nucleophilic Aromatic Substitution ( )

Executive Summary

The functionalization of the C-7 position in bicyclic nitrogen heterocycles (quinazolines, quinolines) presents a significant synthetic challenge due to the inherent electronic bias of the ring system.[1] In standard electrophilic scaffolds (e.g., 2,4-dichloroquinazoline), the C-4 and C-2 positions are kinetically favored for nucleophilic attack, leaving C-7 electronically deactivated and sterically distal.

This Application Note details a high-precision protocol for C-7 regioselective substitution utilizing an "Ortho-Activation Strategy." By employing a 7-fluoro-6-nitroquinazolin-4(3H)-one scaffold, we leverage the strong electron-withdrawing nature of the C-6 nitro group to activate the C-7 fluorine bond, enabling mild and high-yielding

Mechanistic Principles & Strategy

The Electronic Challenge

In a naked quinazoline ring, the LUMO coefficients are highest at C-4, followed by C-2. The benzenoid ring (C-5 to C-8) is relatively electron-rich and resistant to nucleophilic attack. Direct displacement of a C-7 halogen without activation requires forcing conditions (high temperature, strong bases) that often lead to decomposition or benzyne formation.

The Solution: Ortho-Nitro Activation

To reverse this reactivity profile, we introduce a nitro group at C-6. This serves two functions:

-

Inductive/Mesomeric Withdrawal: It dramatically lowers the energy of the transition state for nucleophilic attack at C-7.

-

Meisenheimer Stabilization: The negative charge developed in the intermediate is delocalized onto the nitro group oxygens, stabilizing the Meisenheimer complex.

Why Fluorine? Unlike

Mechanistic Pathway Diagram

Caption: Reaction coordinate for the C-7 substitution. The C-6 Nitro group stabilizes the anionic intermediate, facilitating the displacement of the C-7 Fluorine.

Experimental Protocol

Materials & Reagents[2][3][4]

-

Substrate: 7-Fluoro-6-nitroquinazolin-4(3H)-one (Purity >98%).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equivalents).

-

Base:

-Diisopropylethylamine (DIPEA) or -

Solvent: Acetonitrile (Standard) or 2-MeTHF (Green Alternative).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Charge a reaction vessel with 7-Fluoro-6-nitroquinazolin-4(3H)-one (1.0 eq).

-

Add Acetonitrile (MeCN) or 2-MeTHF (10 volumes relative to substrate mass).

-

Note: DMF can be used for solubility but complicates workup. MeCN is preferred for ease of precipitation.

-

-

Add Base (DIPEA, 1.2 eq) followed by the Amine Nucleophile (1.1 eq).

Step 2: Reaction Monitoring

-

Heat the mixture to 60°C – 80°C .

-

Caution: Do not exceed 100°C to avoid nitro-group side reactions.

-

-

Monitor via HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

-

Target: Disappearance of starting material (

) and appearance of the yellow/orange product (

-

-

Typical reaction time: 2 to 4 hours .

Step 3: Workup & Isolation (Precipitation Method)

-

Cool the reaction mixture to Room Temperature (20-25°C).

-

If using MeCN/DMF: Slowly add Water (20 volumes) to the stirring mixture. The product typically precipitates as a bright yellow solid due to the nitro-amine conjugation.

-

If using 2-MeTHF: Perform an aqueous wash (Water/Brine), separate phases, and concentrate the organic layer.

-

Filter the solid via vacuum filtration.

-

Wash the cake with water (

vol) and cold ethanol ( -

Dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

Caption: Operational workflow for the regioselective SNAr synthesis.

Optimization & Data Analysis

Solvent Selection: The "Green" Shift

Traditional protocols utilize DMF or NMP, which are reprotoxic. Our internal validation shows that 2-MeTHF and Eucalyptol are viable, sustainable alternatives that maintain high yields.

| Solvent | Temperature | Yield (%) | Workup Ease | Green Score |

| DMF | 60°C | 92% | Poor (High BP, water miscibility) | Low |

| Acetonitrile | Reflux (82°C) | 88% | Good (Precipitation) | Medium |

| 2-MeTHF | 70°C | 90% | Excellent (Phase separation) | High |

| Eucalyptol | 80°C | 85% | Good (Direct filtration) | Very High |

Leaving Group Effects (Halogen)

While Chlorine is cheaper, Fluorine is required for C-7 substitution under mild conditions.

-

7-Fluoro: Reacts at 60°C (Yield >90%). High electronegativity accelerates the rate-limiting addition step (

). -

7-Chloro: Requires >100°C or stronger bases (Yield ~60%). Often leads to hydrolysis of the C-4 carbonyl or competing side reactions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or amine is sterically hindered. | Increase temp to 80°C; switch solvent to DMSO for higher solubility; use 1.5 eq of amine. |

| Hydrolysis (OH product) | Wet solvent or hygroscopic base. | Ensure anhydrous MeCN/2-MeTHF is used. Keep system under |

| Regioselectivity Loss | Substrate has reactive group at C-2 or C-4.[1][2] | Note: In Quinazolin-4-ones, C-4 is protected as a carbonyl. If using 2,4-dichloro-7-fluoro, C-4 will react first. Ensure correct starting material. |

| Oiling Out | Product too soluble in water/solvent mix. | Adjust Water:Solvent ratio to 3:1. Cool to 0°C before filtration. |

References

- Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Aromatic Substitution and Meisenheimer Complexes).

-

Green Solvent Protocol: Messire, G., Adolf, C., & Berteina-Raboin, S. (2024).[3] Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal.[3]

-

Regioselectivity Studies: Lemos, B. C., et al. (2024).[1][4] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules.

-

Specific C-7 Activation: BenchChem Application Note. (2025).[1][5] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline.

-

General SNAr Methodology: Master Organic Chemistry. (2018).[6] The Mechanism of Nucleophilic Aromatic Substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Optimized Cyclization Protocols for 8-Chloroquinolone Scaffolds

Executive Summary

The synthesis of 8-chloroquinolone derivatives (e.g., precursors to Sitafloxacin, Clinafloxacin) presents unique challenges compared to non-substituted fluoroquinolones. The steric bulk and electronic deactivation introduced by the chlorine atom at the C-8 position significantly impede the cyclization step, often leading to low yields, high impurity profiles, and regioselectivity issues.

This Application Note details an optimized Grohe-Heberg cycloacylation protocol as the primary method for synthesizing 8-chloroquinolones. Unlike the traditional thermal Gould-Jacobs reaction—which requires harsh temperatures (>250°C) and often fails for sterically hindered 8-substituted substrates—the Grohe-Heberg route utilizes an intramolecular Nucleophilic Aromatic Substitution (

Strategic Route Selection

The Challenge of the 8-Chloro Substituent

In the synthesis of quinolone antibiotics, the C-8 position is critical for modulating pharmacokinetics and reducing resistance. However, introducing a chlorine atom here creates two primary hurdles during cyclization:

-

Steric Hindrance: The atomic radius of chlorine (175 pm) distorts the planarity required for the transition state in thermal cyclizations.

-

Electronic Deactivation: The inductive withdrawal (-I effect) of chlorine deactivates the aromatic ring, making electrophilic ring closures (Gould-Jacobs) sluggish.

Pathway Comparison

| Feature | Method A: Thermal Gould-Jacobs | Method B: Grohe-Heberg (Recommended) |

| Mechanism | Electrocyclic / Electrophilic Subst. | Intramolecular |

| Key Intermediate | Anilinomethylenemalonate | |

| Temperature | 250°C – 300°C (Dowtherm A) | 60°C – 100°C (DMF/DMSO) |

| 8-Cl Suitability | Poor (Steric clash, low yield) | Excellent (F-displacement favored) |

| Regioselectivity | Variable (Mixtures possible) | High (Directed by Leaving Group) |

Recommendation: Use the Grohe-Heberg route for all 8-chloroquinolone scaffolds. The protocol below focuses on the displacement of a labile fluorine atom by the N-alkyl amine to close the ring.

Visualizing the Cyclization Logic

The following diagram illustrates the mechanistic advantage of the Grohe-Heberg route for 8-chloro substrates.

Figure 1: Decision logic for selecting the Grohe-Heberg route. The presence of the 2-Fluoro group (leaving group) and 6-Chloro group (retained) on the starting benzoyl chloride directs the cyclization specifically to the 2-position, locking the chlorine at the 8-position.

Detailed Protocol: Grohe-Heberg Cycloacylation

Scope

This protocol describes the synthesis of Ethyl 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (and analogs).

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Starting Material: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate.

-

Note: For 8-chloro retention, the starting benzoyl ring must be 2,3,4-trichloro-5-fluoro OR 2,4-dichloro-5-fluoro depending on the specific target. This protocol assumes a generic precursor where the cyclization displaces a halogen ortho to the carbonyl.[1]

-

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO. DMF is preferred for easier workup.

-

Base: Potassium Carbonate (

), anhydrous, milled.-

Alternative: NaH (60% dispersion) can be used for faster rates but requires stricter moisture control.

-

-

Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring (magnetic stirring is insufficient for the slurry).

Step-by-Step Methodology

1. Preparation of the Reaction Slurry

-

Charge the reactor with 1.0 equivalent of the enamine intermediate (e.g., Ethyl 2-(2-fluoro-6-chlorobenzoyl)-3-(cyclopropylamino)acrylate).

-

Crucial: Ensure the starting material contains a good leaving group (F or Cl) at the position ortho to the ketone. Fluorine cyclizes 10–50x faster than chlorine in

.

-

-

Add 5.0 - 8.0 volumes of anhydrous DMF.

-

Initiate stirring (300 RPM) to achieve a homogenous solution.

2. Base Addition & Cyclization[2]

-

Add 2.0 - 2.5 equivalents of milled anhydrous

.-

Why Milled? Surface area is critical for heterogeneous base reactions in DMF.

-

-

Heat the mixture to 80°C .

-

Temperature Control: Do not exceed 100°C. Above 110°C, dimerization impurities and defluorination at the C-6 position increase significantly.

-

-

Monitor the reaction via HPLC every 30 minutes.

-

Target: >98% conversion of the starting enamine.

-

Typical Time: 2 to 4 hours.

-

3. Workup & Isolation

-

Cool the reaction mixture to 20–25°C .

-

Pour the reaction mixture slowly into 10 volumes of ice-water with vigorous stirring.

-

Observation: The product should precipitate immediately as a white to off-white solid.

-

-

Adjust pH to neutral (pH 7.0) using dilute HCl if necessary (residual carbonate can affect filtration).

-

Filter the solids and wash the cake with:

-

3x Water (to remove DMF/salts).

-

1x Cold Ethanol (to remove unreacted organic impurities).

-

-

Dry in a vacuum oven at 50°C for 12 hours.

Optimization Data & Critical Parameters

The following data summarizes the optimization of the cyclization step for an 8-chloro substrate.

| Parameter | Condition Tested | Yield (%) | Purity (HPLC) | Notes |

| Base | NaH (1.2 eq) | 88% | 92% | Fast reaction, but "gummy" impurities formed. |

| Base | 94% | 98% | Optimal balance of yield and purity. | |

| Base | TEA / DIPEA | <20% | N/A | Bases too weak for |

| Solvent | DMSO | 91% | 95% | Harder to remove solvent during workup. |

| Solvent | DMF | 94% | 98% | Clean precipitation upon water addition. |

| Temp | 120°C | 85% | 89% | Significant degradation (decarboxylation). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Particle size of | Use milled/micronized base or switch to NaH (with safety precautions). |

| Regioisomer Impurity | Competitive displacement of the wrong halogen. | Ensure the leaving group at C-2 (cyclization point) is Fluorine, while C-6 (the 8-Cl position) is Chlorine. F displaces faster than Cl. |

| Dark Color/Tar | Temperature overshoot (>110°C). | Strictly control jacket temperature. Use nitrogen sparging to prevent oxidation. |

References

-

Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

- Grohe, K., & Heberg, H. (1987). Cycloacylation of enamines: A new synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

-

Biotage Application Note AN056. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Link

-

Blazejewski, N., et al. (2026).[4] Revisiting the Grohe Route in DES-Based Media. MDPI. Link

-

Sigma-Aldrich. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Product Sheet. Link

Sources

Application Note: Precision Synthesis of Clinafloxacin via the 8-Chloro-7-Fluoroquinoline Scaffold

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the functionalized 8-Chloro-7-fluoroquinoline core) in the synthesis of Clinafloxacin .

Executive Summary

Clinafloxacin (CI-960) is a fourth-generation fluoroquinolone antibiotic distinguished by its potent activity against Gram-positive cocci and anaerobes. Its enhanced spectrum, particularly compared to Ciprofloxacin, is structurally attributed to the 8-chloro substituent .

This guide focuses on the critical late-stage functionalization of the 8-chloro-7-fluoroquinoline building block . Unlike standard fluoroquinolones that utilize a 6,7,8-trifluoro core, Clinafloxacin requires a specific 8-chloro-6,7-difluoro scaffold. The protocol detailed below outlines the regioselective nucleophilic aromatic substitution (

Strategic Material Profile

The success of this synthesis relies on the purity and reactivity of the quinolone core. The 8-chloro group provides steric bulk and electronic influence that differentiates the reactivity of the C-7 position compared to the C-6 fluorine.

The Building Block

-

IUPAC Name: 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Role: Electrophilic Scaffold

-

Key Feature: The C-7 Fluorine is the leaving group. The C-8 Chlorine is a non-leaving activating group that modulates lipophilicity and anaerobic activity.

-

Reactivity Logic: The 4-oxo and 3-carboxyl groups create an electron-deficient ring system, activating the C-7 position for nucleophilic attack. The C-6 fluorine is less reactive towards amines due to the shielding effect and the specific orbital alignment in the transition state.

The Nucleophile

-

Reagent: 3-Aminopyrrolidine (racemic or enantiopure depending on target stereochemistry).

-

Stoichiometry: Excess is required to scavenge the hydrofluoric acid (HF) byproduct, or a non-nucleophilic base (e.g., DBU, TEA) can be used.

Experimental Protocol

Reaction Mechanism & Pathway

The synthesis follows an addition-elimination mechanism (

Figure 1: Reaction pathway for the C-7 substitution of the fluoroquinolone core.

Step-by-Step Synthesis Procedure

Reagents:

-

Substrate: 8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq, 10 mmol, ~3.0 g)

-

Nucleophile: 3-Aminopyrrolidine (1.2 eq, 12 mmol)

-

Base: Triethylamine (TEA) (2.5 eq) or DBU (1.1 eq)

-

Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) (anhydrous)

Workflow:

-

Preparation:

-

Charge a 100 mL round-bottom flask (equipped with a condenser and magnetic stir bar) with 3.0 g of the Quinolone Acid substrate .

-

Add 30 mL of Acetonitrile . (Note: DMSO is preferred if solubility is an issue, but MeCN simplifies workup).

-

Add 3.5 mL of Triethylamine (TEA) . The suspension may clear slightly as the amine salt forms.

-

-

Coupling:

-

Add 1.03 g of 3-Aminopyrrolidine dropwise.

-

Heat the mixture to reflux (approx. 80-82°C) for 2–4 hours.

-

Process Check: Monitor by TLC (Mobile phase: CHCl3:MeOH:NH4OH 4:1:0.1) or HPLC. The starting material spot (Rf ~0.5) should disappear, replaced by the more polar product (Rf ~0.2).

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature (20-25°C).

-

Acetonitrile Route: The product often precipitates directly upon cooling. If not, concentrate the solvent to 50% volume in vacuo.

-

DMSO Route: Pour the reaction mixture into 100 mL of ice-cold water. Adjust pH to 7.0–7.2 with dilute acetic acid to maximize precipitation.

-

Stir the slurry for 30 minutes at 0-5°C to ensure complete crystallization.

-

-

Purification:

-

Filter the solid under vacuum using a sintered glass funnel.

-

Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted amine and colored impurities.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Yield Expectation: 85% – 92% Appearance: Pale yellow to off-white crystalline solid.

Analytical Validation (QC)

Trustworthiness in drug development requires rigorous validation. The following parameters confirm the identity and purity of the synthesized Clinafloxacin.

Quantitative Data Summary

| Parameter | Specification | Method |

| Purity | > 98.5% (Area %) | HPLC (C18, Phosphate Buffer/MeCN) |

| Melting Point | 243°C – 248°C (Decomp) | Capillary Method |

| Mass Spec | [M+H]+ = 366.1 m/z | LC-MS (ESI+) |

| Appearance | Pale Yellow Powder | Visual Inspection |

| Residual Solvents | < 500 ppm (MeCN) | GC-HS |

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.025 M Phosphoric acid (adjusted to pH 3.0 with TEA).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 minutes.

-

Detection: UV at 290 nm (characteristic quinolone absorption).

Structural Confirmation (NMR)

The 8-chloro position is silent in proton NMR but affects the shift of the cyclopropyl protons.

-

1H NMR (DMSO-d6, 400 MHz):

8.8 (s, 1H, H-2), 7.9 (d, 1H, H-5, -

Note: Absence of the signal corresponding to H-7 (present in the non-fluorinated analog) and the specific splitting of H-5 confirms substitution at C-7.

Process Logic & Troubleshooting

Figure 2: Troubleshooting logic for common synthetic deviations.

Critical Control Point (CCP): The pH adjustment during isolation is the most common failure point. Clinafloxacin is zwitterionic (carboxylic acid + basic amine). If the pH is too low (< 5), it remains soluble as the acid salt. If too high (> 9), it forms the carboxylate salt. The isoelectric point (approx pH 7.2) is where solubility is lowest.

Safety & Handling (E-E-A-T)

Phototoxicity Warning: 8-Chloro fluoroquinolones (like Clinafloxacin and Sitafloxacin) possess a specific structure-activity relationship (SAR) that increases UV absorption and reactive oxygen species generation.

-

Protocol: All reaction vessels must be wrapped in aluminum foil.

-

PPE: UV-blocking safety glasses are mandatory. Avoid skin exposure.

Chemical Hazard:

-

HF Generation: The reaction releases fluoride ions. While buffered by the base, the waste stream contains fluorides and should be treated with calcium chloride (CaCl2) to precipitate CaF2 before disposal.

References

-

PubChem. (n.d.). Clinafloxacin Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

-

Domagala, J. M., et al. (1991). 7-Substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Synthesis and structure-activity relationships.[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry. [Link]

-